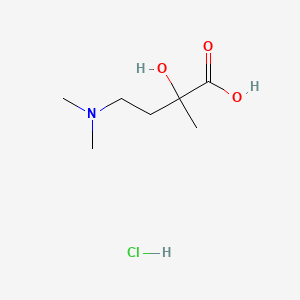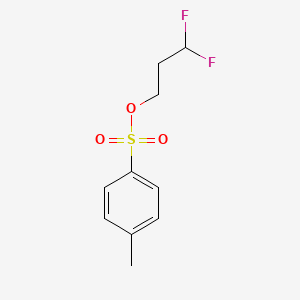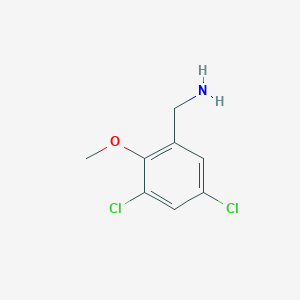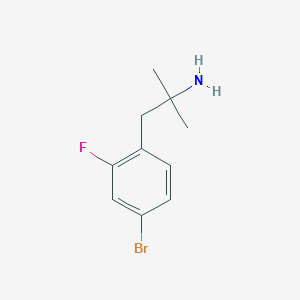
4-(Dimethylamino)-2-hydroxy-2-methylbutanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It appears as a white to yellowish crystalline solid and is soluble in various organic solvents, including methanol, dichloromethane, tetrahydrofuran, and ethyl acetate. it is only sparingly soluble in water.
- DMAP is widely used as a powerful nucleophilic catalyst in various chemical reactions due to its unique electronic properties.
4-(Dimethylamino)-2-hydroxy-2-methylbutanoic acid hydrochloride: (4-Dimethylaminopyridine), is a chemical compound with the molecular formula .
Méthodes De Préparation
- DMAP can be synthesized through several methods, but one common approach involves the reaction of 4-cyanopyridine with 2-vinylpyridine and dimethylamine. The resulting intermediate undergoes hydrolysis to yield DMAP.
- The optimal conditions for this synthesis include a molar ratio of 4-cyanopyridine to 2-vinylpyridine of 1.5, refluxing the reaction mixture in a 40% sodium hydroxide solution for 2 hours. The overall yield is approximately 87.4% .
Analyse Des Réactions Chimiques
- DMAP is primarily known for its catalytic activity in acylation reactions. It significantly enhances the reactivity of otherwise unreactive alcohols and amines in acylation (phosphorylation, sulfonation, and carbonylation) reactions.
- Common reagents used alongside DMAP include acid anhydrides, acyl chlorides, and esters. The resulting products are acylated derivatives of alcohols or amines.
Applications De Recherche Scientifique
Organic Synthesis: DMAP finds extensive use in organic synthesis, particularly in the formation of amides, esters, and other acylated compounds.
Medicinal Chemistry: It plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Polymer Chemistry: DMAP contributes to the preparation of functional polymers.
Fluorescent Labels: DMAP is employed as a fluorescent label in biochemistry and molecular biology research.
Mécanisme D'action
- DMAP’s mechanism of action lies in its strong nucleophilicity due to the resonance effect between the electron-donating dimethylamino group and the pyridine ring. This activation allows efficient nucleophilic substitution reactions.
- It acts as a catalyst by facilitating the transfer of acyl groups from acylating agents to nucleophiles (alcohols or amines).
Comparaison Avec Des Composés Similaires
- DMAP stands out due to its exceptional nucleophilicity and high catalytic activity. Its reactivity surpasses that of regular pyridine by 104–106 times.
- Similar compounds include pyridine itself, but none exhibit the same level of catalytic power as DMAP.
Propriétés
Numéro CAS |
2825008-67-9 |
|---|---|
Formule moléculaire |
C7H16ClNO3 |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-hydroxy-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(11,6(9)10)4-5-8(2)3;/h11H,4-5H2,1-3H3,(H,9,10);1H |
Clé InChI |
PASOJHALKICUCV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN(C)C)(C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)











![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
